N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine
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Overview
Description
N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multicomponent reactions. One common method is the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials
Properties
CAS No. |
847377-11-1 |
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Molecular Formula |
C13H14N4O |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C13H14N4O/c1-18-7-6-14-13-12-11(15-8-16-13)9-4-2-3-5-10(9)17-12/h2-5,8,17H,6-7H2,1H3,(H,14,15,16) |
InChI Key |
RTLSMGYZQMQHDP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC=NC2=C1NC3=CC=CC=C32 |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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